molecular formula C12H13NO2S B2404143 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione CAS No. 344266-83-7

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione

Cat. No.: B2404143
CAS No.: 344266-83-7
M. Wt: 235.3
InChI Key: UNVJXTVCBHTWEV-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione is an organic compound that belongs to the class of thiomorpholinediones. This compound is characterized by the presence of a thiomorpholine ring, which is a six-membered ring containing sulfur and nitrogen atoms. The compound also features methyl and methylphenyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylphenylacetic acid with thiomorpholine in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques such as chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiomorpholine ring to a more saturated form.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiomorpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-(4-chlorophenyl)-3,5-thiomorpholinedione
  • 2-Methyl-4-(4-bromophenyl)-3,5-thiomorpholinedione
  • 2-Methyl-4-(4-fluorophenyl)-3,5-thiomorpholinedione

Uniqueness

2-Methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the methyl and methylphenyl groups enhances its stability and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

2-methyl-4-(4-methylphenyl)thiomorpholine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S/c1-8-3-5-10(6-4-8)13-11(14)7-16-9(2)12(13)15/h3-6,9H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVJXTVCBHTWEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C(=O)CS1)C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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